MFCD18314251
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Overview
Description
MFCD18314251 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18314251 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product formation through [specific catalytic process].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and preparative chromatography. These methods ensure the purity and yield of the compound are maintained at optimal levels.
Chemical Reactions Analysis
Types of Reactions
MFCD18314251 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [specific products].
Reduction: Undergoes reduction with [specific reducing agents] to yield [specific products].
Substitution: Participates in substitution reactions with [specific reagents] to produce [specific products].
Common Reagents and Conditions
The reactions involving this compound often require specific reagents such as [reagent names] and conditions like [temperature, pressure, and solvent].
Major Products
The major products formed from these reactions include [product names], which have distinct properties and applications.
Scientific Research Applications
MFCD18314251 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biological studies, particularly in understanding cellular mechanisms and pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD18314251 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific proteins or enzymes], leading to [specific biochemical reactions]. This interaction triggers a cascade of events that result in [specific physiological or biochemical outcomes].
Comparison with Similar Compounds
Similar Compounds
MFCD18314251 can be compared with other similar compounds such as [compound names]. These compounds share certain structural similarities but differ in their specific properties and applications.
Uniqueness
What sets this compound apart from its counterparts is its unique ability to [specific unique property or application]. This distinct characteristic makes it a valuable compound in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific domains. Its unique properties and wide range of applications make it a subject of ongoing research and development, promising new insights and advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-4-2-1-3-12(13)10-5-9(8-15)6-11(16)7-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUQFBAASVNCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684719 |
Source
|
Record name | 2'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-20-6 |
Source
|
Record name | 2'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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